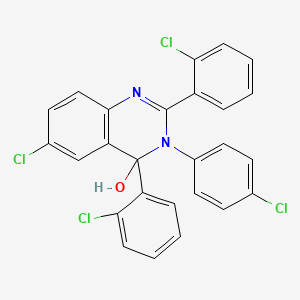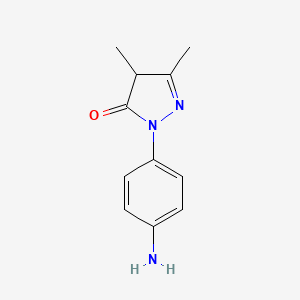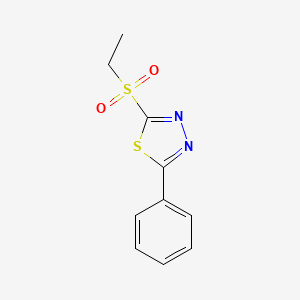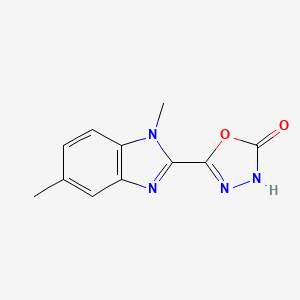
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- typically involves multi-step organic reactions. Common starting materials include substituted anilines and sulfonamides. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production. Purification methods like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the sulfonamide and other substituents.
Sulfonamides: A class of compounds containing the sulfonamide group, known for their antibacterial properties.
Chloroquinazolines: Quinazoline derivatives with chlorine substituents, often studied for their biological activities.
Uniqueness
6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(dimethylamino)-2,4-dioxo- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
75787-40-5 |
|---|---|
Molecular Formula |
C10H11ClN4O4S |
Molecular Weight |
318.74 g/mol |
IUPAC Name |
7-chloro-3-(dimethylamino)-2,4-dioxo-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H11ClN4O4S/c1-14(2)15-9(16)5-3-8(20(12,18)19)6(11)4-7(5)13-10(15)17/h3-4H,1-2H3,(H,13,17)(H2,12,18,19) |
InChI Key |
FIYDWCMKQAUBIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=O)C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)







